2,6-Bis(trifluoromethyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOTVVABJAWEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Trifluoromethylated Building Blocks
Cyclocondensation reactions represent a foundational approach for constructing the quinoline core. A notable method involves the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This one-pot, two-step process begins with a Michael addition followed by intramolecular cyclization (Scheme 1) .
Procedure :
-
Michael Addition : Reacting 1-trifluoromethyl-prop-2-yne 1-iminium triflate with aniline derivatives in dry toluene at 100–110°C for 4–6 hours generates a β-amino alkyne intermediate.
-
Cyclization : Heating the intermediate under acidic conditions induces ring closure, yielding 4-trifluoromethyl quinolines. Subsequent regioselective trifluoromethylation at the 6-position is achieved using trifluoromethylcopper(I) complexes .
Challenges :
-
Regioselectivity in trifluoromethylation requires careful control of stoichiometry and temperature.
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Yields for the cyclocondensation step range from 60–85%, diminishing with bulky substituents .
Trifluoromethylation of Preformed Quinoline Cores
Post-synthetic trifluoromethylation offers a modular route to install CF₃ groups. This method is advantageous when functional group compatibility permits.
Methodology :
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Starting Material : 4-Carboxamide quinoline is synthesized via amidation of quinoline-4-carboxylic acid using thionyl chloride (SOCl₂) and aqueous NH₃ .
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Trifluoromethylation :
Data Table 1 : Trifluoromethylation Conditions and Outcomes
| Position | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2 | Umemoto’s reagent | DCM | −40 | 72 |
| 6 | CF₃SO₂Na, Ru(bpy)₃Cl₂ | MeCN/H₂O | 25 | 65 |
Limitations :
-
Competing side reactions at the carboxamide group necessitate protecting group strategies.
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, toluene, reflux | 6 | 89 |
| Amidation | NH₄OH, 0°C, stirring | 2 | 95 |
Advantages :
-
High yields and minimal purification requirements.
Palladium-Catalyzed Carbonylation of Halogenated Intermediates
4-Bromo-2,6-bis(trifluoromethyl)quinoline serves as a pivotal intermediate for carboxamide installation .
Procedure :
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Carbonylation : Subject 4-bromo-2,6-bis(trifluoromethyl)quinoline to CO gas (1 atm) in the presence of Pd(PPh₃)₄ and K₂CO₃ in MeOH at 80°C.
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Ammonolysis : Treat the resulting methyl ester with NH₃ in THF to yield the carboxamide.
Data Table 3 : Carbonylation Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | MeOH | 80 | 78 |
| Pd(OAc)₂/Xantphos | Et₃N | DMF | 100 | 65 |
Considerations :
-
Catalyst loading (5–10 mol%) critically impacts conversion rates.
-
Bromine substituents at position 4 enhance reactivity toward cross-coupling .
Comparative Analysis of Synthetic Routes
Data Table 4 : Route Comparison
| Method | Key Advantage | Limitation | Overall Yield (%) |
|---|---|---|---|
| Cyclocondensation | Atom-economic | Multi-step purification | 55–70 |
| Trifluoromethylation | Late-stage functionalization | Protecting group needed | 60–75 |
| Acyl chloride amidation | High yielding | Requires stable acyl chloride | 80–90 |
| Palladium carbonylation | Modular | Catalyst cost | 70–85 |
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique trifluoromethyl groups allow for:
- Synthesis of Complex Molecules: It can be used to create more complex quinoline derivatives with tailored properties for specific applications in research.
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide has shown promising biological activities:
- Fluorescent Probes: Its electronic properties make it suitable for use as fluorescent probes in biological imaging.
- Antitumor Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(trifluoromethyl)quinolin-4-amine | PC3 (Prostate Cancer) | 5.0 |
| 2-(trifluoromethyl)quinolin-4-amine | K562 (Chronic Myeloid Leukemia) | 8.2 |
| 2-(trifluoromethyl)quinolin-4-amine | HeLa (Cervical Cancer) | 3.5 |
These results suggest that modifications to the quinoline structure can enhance anticancer efficacy .
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects:
- Antiviral Properties: Quinoline derivatives have shown activity against various viral infections, including HIV and Zika virus. The mechanism often involves interference with viral replication processes .
- SIRT6 Agonist Development: Recent innovations have focused on developing SIRT6 agonists from this compound, showing promise in treating pancreatic cancer by modulating metabolic pathways involved in tumor growth .
Industrial Applications
In industry, 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is utilized in the production of specialty chemicals and materials due to its stability and unique chemical properties. Its applications extend to:
- Production of Fluorinated Compounds: These compounds are essential in pharmaceuticals and agrochemicals for their enhanced bioactivity and stability.
Case Studies
Case Study 1: Antitumor Activity Assessment
A series of derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated that modifications to the trifluoromethyl groups significantly influenced the compounds' potency, with some achieving IC50 values below 5 µM against aggressive cancer types .
Case Study 2: Antiviral Efficacy
Research conducted on quinoline derivatives demonstrated their effectiveness against viral strains like HIV and Zika. The studies highlighted the structure-activity relationship (SAR), emphasizing how specific substitutions could enhance antiviral activity while reducing cytotoxicity to host cells .
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The carboxamide and ester derivatives differ in the 4-position substituent, affecting polarity and reactivity. Amides are generally more polar and hydrolytically stable than esters .
- Trifluoromethyl Groups : All three compounds feature electron-withdrawing -CF₃ groups, which enhance resistance to oxidative degradation and improve membrane permeability .
Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Quinoline Trifluoromethylation: Reacting quinoline with trifluoromethane anhydride yields 2,6-bis(trifluoromethyl)quinoline.
Esterification: The trifluoromethylated quinoline undergoes reaction with ethyl formate to form the ester.
2,6-Bis(trifluoromethyl)-4-hydroxyquinoline
Physicochemical Properties
Notable Trends:
- The hydroxy derivative’s acidity enables salt formation, enhancing aqueous solubility for pharmaceutical formulations .
- The carboxamide’s hydrogen-bonding capacity may improve target binding in drug design compared to the ester.
Data Tables
Biological Activity
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide can be represented as follows:
- Molecular Formula: C13H8F6N2O
- Molecular Weight: 320.21 g/mol
This compound features a quinoline core with two trifluoromethyl groups at the 2 and 6 positions and a carboxamide functional group at the 4 position, contributing to its unique biological properties.
Antimalarial Activity
Research has demonstrated that quinoline derivatives, including 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, exhibit promising antimalarial activity. A study focusing on quinoline-4-carboxamides revealed that certain derivatives showed moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity in vitro. The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound ID | EC50 (nM) | Mechanism of Action | Efficacy in Mouse Model (ED90 mg/kg) |
|---|---|---|---|
| Compound 1 | 120 | Inhibition of PfEF2 | < 1 |
| Compound 2 | <10 | Inhibition of PfEF2 | < 1 |
| Compound 3 | >100 | Unknown | Not tested |
Anticancer Activity
In addition to its antimalarial properties, recent studies have indicated that compounds within the quinoline family, including derivatives like 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, exhibit anticancer activity. A specific focus has been on their effects on SIRT6 (Sirtuin 6), a protein involved in various cellular processes including cancer progression. Compounds targeting SIRT6 have shown promise in improving pathological changes associated with cancer .
Table 2: Anticancer Activity Against Various Cancer Types
| Compound ID | Cancer Type | Activity Level | Reference |
|---|---|---|---|
| Compound A | Pancreatic Cancer | High | |
| Compound B | Breast Cancer | Moderate | |
| Compound C | Lung Cancer | Low |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of quinoline derivatives in both antimalarial and anticancer contexts:
- Antimalarial Study : A series of quinoline-4-carboxamides were screened for activity against P. falciparum. The lead compound exhibited an EC50 value significantly lower than traditional antimalarials, indicating its potential as a new therapeutic agent .
- Anticancer Research : Investigations into SIRT6 modulation by quinoline derivatives revealed that certain compounds could selectively activate SIRT6, leading to enhanced apoptosis in cancer cells. This suggests a novel therapeutic pathway for cancer treatment .
- Resistance Studies : In efforts to combat drug resistance in malaria treatment, new chemotypes such as those derived from quinolines are being explored for their unique mechanisms that do not overlap with existing treatments .
Q & A
Q. What are the recommended methods for synthesizing 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves introducing the carboxamide group at the 4-position of a pre-functionalized quinoline core. A plausible route includes:
Chloride Substitution : Start with a 4-chloro-quinoline derivative (e.g., 4-chloro-6-(trifluoromethyl)quinoline ).
Nucleophilic Acyl Substitution : React with an ammonia source (e.g., aqueous NH₃ or ammonium carbonate) under controlled pH and temperature (60–80°C) to replace the chloro group with carboxamide.
Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity. Catalytic Pd or Cu reagents may accelerate substitution .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation .
- Storage : Keep in sealed containers under dry, inert conditions (argon) to prevent hydrolysis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Target Selection : Prioritize quinoline-sensitive targets (e.g., kinases, topoisomerases) based on structural analogs .
In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (0.1–100 µM) with ATP-dependent enzymes.
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Controls : Include positive controls (e.g., camptothecin for topoisomerase inhibition) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or binding interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Parameterize CF₃ groups with partial charge adjustments .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites (e.g., carboxamide NH for H-bonding) .
- MD Simulations : Simulate solvation effects (water, DMSO) to evaluate stability over 100-ns trajectories.
Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxamide derivatives?
Methodological Answer:
Q. What methodologies enable SAR studies for this compound’s pharmacological effects?
Methodological Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., 4-cyano vs. 4-carboxamide) .
Functional Group Analysis :
- Replace CF₃ with CH₃ or Cl to assess hydrophobicity/electron-withdrawing effects.
- Test methyl/methoxy variants at the 2- and 6-positions .
Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assay) to correlate structure with ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
